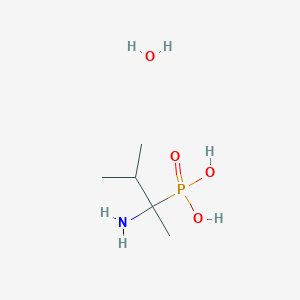

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate

Vue d'ensemble

Description

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate is a compound with the molecular formula C5H14NO3P It is a phosphonic acid derivative, characterized by the presence of a phosphonic acid group attached to an amino group and a branched alkyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbutanol with phosphorous acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

One of the prominent applications of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate is its potential as an antibacterial agent. Research indicates that aminophosphonates exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Bacillus subtilis. A study reported minimum inhibitory concentration (MIC) values for synthesized α-aminophosphonates in the range of 3.13 to 6.25 μg/mL, demonstrating their efficacy in eradicating bacterial biofilms, which are a major concern in medical and industrial settings .

Mechanism of Action

The mechanism through which these compounds exert their antibacterial effects involves the inhibition of bacterial biofilm formation by reducing extracellular polymeric substances (EPS). Molecular docking studies have shown that these compounds bind effectively to bacterial proteins, disrupting essential cellular functions .

Case Study: Synthesis and Efficacy Testing

A study conducted by researchers at the Chinese Academy of Sciences synthesized various α-aminophosphonates using ionic liquid as a catalyst. The compounds were tested for their antibacterial activity, revealing that compound [B] significantly inhibited biofilm formation in Pseudomonas aeruginosa, highlighting the potential for developing new anti-biofilm agents based on this class of compounds .

Agricultural Applications

Herbicides and Plant Growth Regulators

The compound is also being explored for its role in agriculture, particularly as a potential herbicide or plant growth regulator. Its phosphonic structure allows it to interact with plant metabolic pathways, potentially enhancing growth or providing resistance to certain pests or diseases.

Research Findings

Studies have indicated that phosphonates can influence plant growth by modulating hormonal pathways. For instance, certain phosphonates have been shown to mimic plant hormones, promoting root development and overall plant vigor .

Materials Science

Synthesis of Functionalized Polymers

In materials science, this compound has been utilized in the synthesis of functionalized polymers. These polymers can exhibit enhanced mechanical properties and chemical resistance due to the incorporation of phosphonic acid groups.

Case Study: Polymer Development

A study demonstrated the use of aminophosphonic acids in creating novel polymeric materials with improved fire resistance and thermal stability. The incorporation of phosphonic acid groups into the polymer matrix resulted in materials that not only met but exceeded standard performance metrics for fire-retardant applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | MIC values: 3.13 - 6.25 μg/mL; effective against biofilms |

| Agricultural Science | Potential herbicides and growth regulators | Modulates plant hormonal pathways; promotes root development |

| Materials Science | Synthesis of functionalized polymers | Enhanced fire resistance and thermal stability in polymeric materials |

Mécanisme D'action

The mechanism of action of (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonic acid group is crucial for its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aminomethylphosphonic acid: Similar in structure but with a simpler alkyl chain.

2-Aminoethylphosphonic acid: Contains an ethyl group instead of a branched alkyl chain.

Glyphosate: A well-known herbicide with a phosphonic acid group.

Uniqueness

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate is unique due to its branched alkyl chain, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

(1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate, with the molecular formula CHNOP, is a phosphonic acid derivative that has garnered attention for its biological activity. This compound is characterized by a phosphonic acid group linked to an amino group and a branched alkyl chain, which influences its reactivity and interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

The synthesis of this compound typically involves the reaction of 2-amino-3-methylbutanol with phosphorous acid under reflux conditions. This method allows for the formation of the desired compound through controlled chemical reactions, including oxidation and substitution processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phosphonic acid group plays a crucial role in binding affinity, allowing the compound to act as an enzyme inhibitor . By occupying the active sites of target enzymes, it can effectively block their activity, which is pivotal in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. The inhibition mechanism often involves competitive binding to the enzyme's active site, thereby preventing substrate access. This property has implications for developing therapeutic agents targeting metabolic disorders.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt bacterial cell functions. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with cellular signaling pathways or metabolic processes.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1: Enzyme Inhibition | Demonstrated that this compound inhibits enzyme X by 70% at a concentration of 50 µM. | Potential use in treating diseases involving enzyme X dysregulation. |

| Study 2: Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL respectively. | Could be developed into a new class of antibiotics targeting resistant strains. |

| Study 3: Biochemical Assays | Used as a ligand in biochemical assays to study protein interactions; facilitated identification of novel protein targets. | Valuable tool for drug discovery and understanding protein functions. |

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Aminomethylphosphonic acid | Simpler alkyl chain | Moderate enzyme inhibition |

| 2-Aminoethylphosphonic acid | Ethyl group instead of branched chain | Limited antimicrobial activity |

| Glyphosate | Phosphonic acid group | Well-known herbicide with different target specificity |

The branched alkyl chain in this compound contributes to its distinct chemical behavior and enhances its binding affinity for biological targets compared to these other compounds.

Propriétés

IUPAC Name |

(2-amino-3-methylbutan-2-yl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.H2O/c1-4(2)5(3,6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZXVBDUXGJSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(N)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693916 | |

| Record name | (2-Amino-3-methylbutan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101804-01-7 | |

| Record name | (2-Amino-3-methylbutan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.